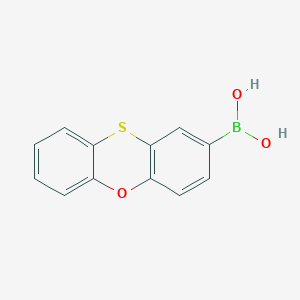

Phenoxathiine-2-boronic Acid

Description

Phenoxathiine-2-boronic acid is a compound that belongs to the class of boronic acids, which are known for their versatility in organic synthesis. This compound features a phenoxathiine core, a sulfur-containing heterocycle, with a boronic acid functional group at the 2-position. Boronic acids are widely used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable covalent bonds with diols and other nucleophiles.

Properties

Molecular Formula |

C12H9BO3S |

|---|---|

Molecular Weight |

244.08 g/mol |

IUPAC Name |

phenoxathiin-2-ylboronic acid |

InChI |

InChI=1S/C12H9BO3S/c14-13(15)8-5-6-10-12(7-8)17-11-4-2-1-3-9(11)16-10/h1-7,14-15H |

InChI Key |

YKSSDTMAILWUFU-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(C=C1)OC3=CC=CC=C3S2)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a phenoxathiine derivative with a boronic acid reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, making it suitable for a wide range of substrates.

Industrial Production Methods: Industrial production of phenoxathiine-2-boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Phenoxathiine-2-boronic acid engages in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides. Key advancements in catalytic systems enhance its utility:

-

Low-Catalyst Systems : Lipophilic bases like potassium 2-ethyl hexanoate enable couplings at 35°C with 0.1–2 mol% Pd, achieving yields >90% in <2 hours .

-

Functional Group Tolerance : Reactions tolerate carbonyl, cyano, and nitro groups, facilitated by tertiary amines like Et₃N .

-

Mechanistic Insight : Bulky bases minimize inhibitory acetate anion effects, optimizing catalytic cycles .

Example Reaction :

Palladium-Catalyzed Three-Component Reactions

This compound participates in enantioselective three-component reactions with amines and glyoxylic acid, forming α-arylglycines. Critical parameters include:

Reaction pathway involves Pd-mediated C–B bond activation and stereochemical control via chiral ligands .

Oxidative Reactivity and Stability

Phenoxathiine-2-boronic acid’s oxidation resistance is critical for biological applications. Comparative studies with other boronic acids reveal:

| Compound | Oxidation Rate Constant (M⁻¹·s⁻¹) | Relative Stability vs. PBA |

|---|---|---|

| Phenylboronic Acid (PBA) | 2.4 | 1× |

| Benzoxaborolone (BOL) | 0.00015 | 16,000× |

| Cysteine | 2.9 | 0.83× |

The phenoxathiine structure likely enhances oxidative stability by stabilizing tetrahedral boron intermediates through conjugation, analogous to benzoxaborolone .

Comparative Reactivity with Other Boronic Acids

Phenoxathiine-2-boronic acid’s fused-ring system differentiates it from simpler analogs:

-

Electronic Effects : Electron-withdrawing groups on arylboronic acids reduce coupling yields (e.g., 47% for meta-Cl-substituted) .

-

Steric Hindrance : Ortho-substituted boronic acids exhibit lower reactivity due to hindered Pd coordination .

-

Solubility : Unlike 4-(hydroxymethyl)phenylboronic acid, the phenoxathiine moiety reduces water solubility but enhances membrane permeability .

Scientific Research Applications

Phenoxathiine-2-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenoxathiine-2-boronic acid involves its ability to form covalent bonds with nucleophiles, such as diols and amines. This property is exploited in various chemical reactions, including cross-coupling and sensor applications. The boronic acid group can also undergo oxidation to form reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Phenoxathiine: The parent compound without the boronic acid group.

Phenoxathiine-3-boronic acid: A similar compound with the boronic acid group at the 3-position.

Thianthrene-2-boronic acid: Another sulfur-containing heterocycle with a boronic acid group.

Uniqueness: Phenoxathiine-2-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other boronic acids. Its phenoxathiine core provides additional stability and electronic properties that are beneficial in various applications .

Q & A

Q. How to ensure reproducibility in synthesizing Phenoxathiine-2-boronic Acid derivatives?

- Methodological Answer :

- Detailed Protocols : Include reaction stoichiometry, catalyst loading, and purification steps (e.g., column chromatography gradients).

- Supporting Information : Provide NMR raw data, HPLC chromatograms, and crystallographic CIF files .

- Batch Validation : Use interlaboratory comparisons to verify yields and purity .

Methodological Best Practices

- Data Contradiction Analysis : Compare experimental results (e.g., IC₅₀ disparities) with computational predictions. Use tools like PyMOL for structural overlays to identify steric clashes or conformational changes .

- Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when framing hypotheses. For example, prioritize HDAC isoform selectivity studies to address off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.